molecular formula C7H13Cl2N3 B2782090 1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride CAS No. 2225136-25-2

1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride

Cat. No.: B2782090
CAS No.: 2225136-25-2
M. Wt: 210.1
InChI Key: VJRSERQBBWAJDB-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride is a chemical compound with the molecular formula C7H11N3·2HCl. It is known for its unique bicyclic structure, which includes a diazabicyclo moiety and a carbonitrile group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride typically involves the reaction of 1,4-diazabicyclo[3.2.1]octane with cyanogen bromide in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or other reduced products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane: A structurally similar compound with a different bicyclic framework.

    1,4-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with distinct chemical properties.

Uniqueness

1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride is unique due to its specific bicyclic structure and the presence of a carbonitrile group. This combination of features imparts distinct reactivity and makes it valuable in various chemical and biological applications.

Biological Activity

1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride (DBCO-CN·2HCl) is a bicyclic compound with the molecular formula C7H11N3·2HCl. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of DBCO-CN·2HCl, focusing on its antimicrobial, antiviral, and potential therapeutic properties.

Chemical Structure and Properties

DBCO-CN·2HCl consists of a bicyclic framework that includes a diazabicyclo moiety and a carbonitrile group. This combination enhances its reactivity and biological interactions.

Property Value
Molecular FormulaC7H11N3·2HCl
CAS Number2225136-25-2
Molecular Weight185.1 g/mol
Purity≥95%

Antimicrobial Activity

Research indicates that DBCO-CN·2HCl exhibits significant antimicrobial properties against various bacterial strains. A study evaluating related bicyclic compounds showed that derivatives based on 1,4-diazabicyclo[2.2.2]octane demonstrated high antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. The minimum inhibitory concentrations (MICs) for selected compounds were comparable to or better than standard antibiotics like ciprofloxacin against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus .

Table 1: Antimicrobial Activity of DBCO Derivatives

Compound Target Bacteria MIC (µg/mL) Reference
Compound 1cStaphylococcus aureus4
Compound 1ePseudomonas aeruginosa8
Compound 1bEscherichia coli16

Antiviral Activity

DBCO-CN·2HCl has also been investigated for its antiviral properties. In vitro studies have shown that compounds related to DBCO exhibit activity against viruses such as influenza A (H1N1). The mechanism of action is believed to involve interference with viral replication processes .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies suggest that while some derivatives exhibit potent antimicrobial and antiviral activities, they also show varying levels of cytotoxicity in mammalian cell lines. Further investigations are needed to determine the therapeutic index and safety margins for potential clinical applications .

Case Studies

A notable case study involved the synthesis and evaluation of a series of DBCO derivatives for their biological activities. The study highlighted that modifications in the linker moieties significantly influenced both the antimicrobial efficacy and cytotoxicity profiles of these compounds. Specifically, compounds with aromatic linkers demonstrated enhanced activity against bacterial strains while maintaining lower cytotoxic effects compared to their aliphatic counterparts .

Properties

IUPAC Name

1,4-diazabicyclo[3.2.1]octane-2-carbonitrile;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c8-3-7-4-9-6-1-2-10(7)5-6;;/h6-7,9H,1-2,4-5H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRSERQBBWAJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1NCC2C#N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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